Chpmpa

描述

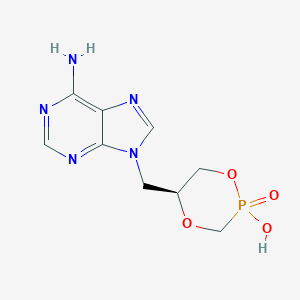

Structure

3D Structure

属性

IUPAC Name |

9-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N5O4P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6-2-18-19(15,16)5-17-6/h3-4,6H,1-2,5H2,(H,15,16)(H2,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMZUZGQXHRIL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921234 | |

| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113892-17-4 | |

| Record name | Cyclic-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113892174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies of C Hpmpa

Prodrug Design and Synthesis of (c)HPMPA Conjugates

Prodrug strategies for (c)HPMPA aim to enhance their pharmacokinetic properties, such as oral bioavailability and cellular uptake, by temporarily masking the phosphonic acid group.

A significant prodrug approach involves conjugating amino acids or dipeptides to the cyclic forms of acyclic nucleoside phosphonates, including (S)-cHPMPA. This conjugation typically occurs via a phosphonate (B1237965) ester linkage, often utilizing the side chain hydroxyl groups of amino acids such as (L)-serine, (L)-threonine, or (L)-tyrosine. google.comhuarenscience.comhapila.desymeres.comveranova.comresearchgate.netresearchgate.netmdpi.com

Two primary synthetic strategies are employed for these conjugates:

Solution-Phase Synthesis: This method involves coupling the amino acid or dipeptide with (S)-HPMPA or (S)-cHPMPA using coupling reagents like PyBOP and a base such as diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 40°C). The reaction progress can be monitored by 31P-NMR, with cyclic HPMPA often forming as an intermediate in situ. google.comresearchgate.netresearchgate.net

Solid-Phase Synthesis: This approach offers advantages in purification and automation. It involves immobilizing O-TBDMS-protected serine alkyl esters onto a tritylchloride polystyrene (TCP) resin. After deprotection of the TBDMS group, the drug is coupled to the immobilized amino acid using PyBOP to facilitate cyclization of HPMPA and its conjugation. google.comsymeres.comresearchgate.netresearchgate.net

Examples of dipeptide promoieties include L-X-L-Ser-OMe, where X can be Alanine, Valine, or Leucine. mdpi.com Tyrosine-based prodrugs, such as (L)-Tyr-NHiBu cHPMPA, have demonstrated improved chemical stability and enhanced oral bioavailability compared to the parent drug. pharmtech.comveranova.comresearchgate.netnih.govslideshare.netresearchgate.net

The predominant linkage utilized in the amino acid and dipeptide conjugates of (c)HPMPA is the phosphonoester bond. google.comhuarenscience.comhapila.desymeres.comveranova.comresearchgate.netresearchgate.netmdpi.com Cyclic phosphonate esters represent a class of prodrugs where one of the phosphonic acid hydroxyl groups is intramolecularly masked through cyclization with an available hydroxyl group within the molecule. researchgate.net The presence of a chiral phosphorus atom in the phosphonate ring often leads to the formation of diastereomers, which can exhibit different chemical and enzymatic stabilities. veranova.comresearchgate.netresearchgate.net For instance, phosphonothioates, where an oxygen atom in the P-O-C linkage is replaced by sulfur, show increased hydrolysis rates due to the mercaptide anion being a better leaving group than the alkoxide anion. researchgate.net

Table 1: Half-lives (τ1/2) of Single Amino Acid Cyclic (S)-HPMPA Prodrugs in PBS (pH 6.5) at 37 °C researchgate.net

| Prodrug (Mixture of two diastereomers) | Half-life (τ1/2, min) |

| (L)-SerOMe-cHPMPA (Compound 13) | 19 |

| (L)-ThrOMe-cHPMPA (Compound 18) | 64 |

| (L)-TyrOMe-cHPMPA (Compound 19) | 147 |

| (L)-CysOMe-cHPMPA (Compound 20) | Complete hydrolysis after 45 |

Note: The tyrosine-based prodrug (L)-TyrOMe-cHPMPA (Compound 19) exhibited significantly greater chemical stability compared to the serine, threonine, and cysteine-based conjugates. researchgate.net

Amino Acid and Dipeptide Conjugates

Amidate Prodrugs

Amidate prodrugs represent a significant strategy for improving the chemical behavior of (S)-HPMPA. These prodrugs are designed to mask the negative charge of the phosphonic acid group, thereby enhancing lipophilicity and cellular uptake. nih.govunipd.itresearchgate.net The synthesis of amidate prodrugs of cyclic 9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (this compound) often involves using an aryloxyphosphonamidate as a key intermediate. nih.gov

Research has shown that phosphonamidates derived from (S)-cHPMPA, featuring various amino acid motifs, exhibit broad-spectrum activity against herpesviruses, with half-maximal effective concentration (EC₅₀) values in the low nanomolar range. nih.govunipd.it For instance, (S)-Leu-cHPMPA and a phosphonobisamidate prodrug of (S)-HPMPA demonstrated stability in human plasma, with half-lives exceeding one hour. nih.gov However, these prodrugs generally undergo rapid metabolism in the presence of human liver microsomes. nih.gov The enhanced antiviral activity of these compounds is often attributed to their increased lipophilicity. unipd.it

Bis-amidate derivatives are considered attractive phosphonate prodrugs due to their straightforward synthesis, lack of phosphorus stereochemistry, and the generation of non-toxic amino acid metabolites. researchgate.net While they show high plasma stability and improved cellular phosphoantigen activity compared to the free phosphonic acid, their activation efficiency can be lower than prodrugs containing at least one ester, such as aryl-amidate or aryl-acyloxyalkyl ester forms. researchgate.net This suggests that bis-amidate prodrugs might be more suitable for payloads where slower, sustained-release kinetics are desired. researchgate.net

Solid-Phase Synthesis Techniques for Conjugates

Solid-phase synthesis offers a convenient and efficient approach for preparing conjugates of (c)HPMPA, particularly peptidomimetic prodrugs. nih.govacs.org This technique allows for the immobilization of an amino acid or a linker onto a resin, followed by sequential coupling steps. nih.gov

One described approach involves immobilizing O-TBDMS-protected serine alkyl esters onto a tritylchloride polystyrene (TCP) resin. nih.gov After deprotection of the TBDMS group, the drug is coupled to the immobilized amino acid using reagents like PyBOP. nih.gov This method enables the synthesis of peptidomimetic prodrugs where the Boc protecting group of an amino acid is effectively replaced by a resin. nih.gov

Solid-phase methods have been successfully employed for the preparation of single amino acid conjugates of this compound. acs.orgnih.gov This strategy is particularly valuable for generating sufficient quantities of potential prodrugs for biological evaluation and pharmacokinetic profiling. nih.gov The advantages of solid-phase synthesis include simplified procedures, potential for automation, easier purification at each reaction step, and reduced product loss during synthesis. google.com

Alkoxyalkyl and Lipid Conjugates

Alkoxyalkyl and lipid conjugates of (S)-HPMPA are designed to improve oral bioavailability and cellular uptake by increasing the lipophilicity of the parent compound. nih.govnih.govresearchgate.netchimerix.com These modifications effectively disguise the phosphonic acid as lysophospholipids, facilitating their absorption and prolonging their circulation time in plasma. chimerix.com

The synthesis of hexadecyloxypropyl esters of (S)-HPMPA, for example, can be achieved through different strategies. One approach involves incorporating the lipid moiety into a phosphonate synthon and then assembling the (S)-HPMPA analog in a stepwise manner. researchgate.netresearchgate.net Another method for synthesizing alkoxyalkyl esters of (S)-HPMPA involves reactions using diethyl p-toluenesulfonyloxymethylphosphonate and trimethylsilyl (B98337) bromide, followed by oxalyl chloride, and then treatment with NaH and triethylamine. researchgate.net

Research findings indicate that alkoxyalkyl esters of (S)-HPMPA, such as oleyloxyethyl-(S)-HPMPA and octadecyloxyethyl-(S)-HPMPA, show significantly enhanced in vitro antiviral activity compared to unmodified HPMPA. nih.gov For instance, oleyloxyethyl-(S)-HPMPA demonstrated an EC₅₀ value of 0.003 µM against human cytomegalovirus (HCMV), compared to 1.4 µM for unmodified HPMPA. nih.gov Similarly, hexadecyloxypropyl-(S)-HPMPA (HDP-(S)-HPMPA) and octadecyloxyethyl-(S)-HPMPA (ODE-(S)-HPMPA) have shown low nanomolar EC₅₀ values against HIV-1, even though (S)-HPMPA itself was reported to be inactive against HIV. chimerix.com This suggests that the alkoxyalkyl ester strategy can broaden the antiviral spectrum of the compound. chimerix.com

Table 1: Antiviral Activity of (S)-HPMPA and Alkoxyalkyl Esters against HCMV nih.gov

| Compound | EC₅₀ against HCMV (µM) |

| (S)-HPMPA | 1.4 |

| Oleyloxyethyl-(S)-HPMPA | 0.003 |

Lipid conjugation strategies have also been explored for oligonucleotides, where lipids like cholesterol, palmitic acid, and tocopherol are conjugated to enhance interaction with cell membranes, improve intracellular uptake, and increase protein binding. encyclopedia.pub

Rational Design of Structural Modifications for Optimized Chemical Behavior

Rational design in chemical synthesis involves applying theoretical and experimental knowledge to modify the structural features of compounds to optimize their chemical and pharmacological behavior. unimi.itmdpi.comresearchgate.net For (c)HPMPA, this approach aims to address issues such as low oral bioavailability and poor cell penetration by strategically altering its structure. nih.govnih.gov

The design principles often focus on masking the phosphonic acid group, which is ionized at physiological pH, to increase lipophilicity. nih.govnih.gov This can involve the incorporation of promoieties that are cleaved in vivo to release the active parent drug. ijrpr.com The choice of promoiety is influenced by desired physicochemical characteristics such as stability, lipophilicity, and solubility. ijrpr.com

Structural modifications can involve the addition of hydrophilic or lipophilic groups through processes like amidation or esterification. ijrpr.com For example, the development of amidate prodrugs and alkoxyalkyl/lipid conjugates of (S)-HPMPA are direct outcomes of rational design, aiming to improve cellular uptake and systemic exposure. nih.govnih.govchimerix.com The effectiveness of these modifications is evaluated by their impact on chemical properties like stability in biological media and their ability to generate the active form intracellularly. nih.govresearchgate.net

Rational design also considers the stereochemistry of the modifications and their impact on the compound's interaction with biological systems. nih.govnih.gov For instance, the activity of prodrugs can vary significantly based on the stereoisomeric configuration of the amino acid moiety. nih.gov Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, play a crucial role in understanding molecular target-ligand interactions and guiding the design of optimized structures. unimi.itmdpi.com

Reaction Mechanisms and Chemical Stability of C Hpmpa and Its Derivatives

Hydrolytic Stability of (c)HPMPA Prodrugs in Biological Milieux

The hydrolytic stability of (c)HPMPA prodrugs is a key factor influencing their bioavailability and the release of the active parent drug within biological systems researchgate.net. Hydrolysis can proceed via both chemical and enzymatic pathways, with their rates and outcomes being highly dependent on the prodrug's chemical structure and the surrounding biological environment.

Chemical hydrolysis of (c)HPMPA prodrugs typically involves the cleavage of ester bonds, particularly those linking the promoiety to the phosphonate (B1237965) group researchgate.net. Studies on tyrosine-linked prodrugs of (S)-HPMPA have identified several chemical hydrolysis pathways, including the cleavage of the exocyclic P-O bond, leading to the release of the cyclic form of the parent drug, and the cleavage of the endocyclic P-O bond, resulting in the formation of an acyclic prodrug form researchgate.net. The stability of these prodrugs can be influenced by the nature of the ester group. For instance, compounds with a methyl carboxylate group tend to exhibit relatively short half-lives in buffers at physiological pH (6.5 and 7.4) researchgate.net. Conversely, changing the methyl ester to an isopropyl group has been shown to enhance chemical stability, likely due to increased resistance to nucleophilic attack researchgate.net.

The chemical hydrolysis of these prodrugs generally follows pseudo-first-order kinetics researchgate.net. Research has indicated that tyrosine-based prodrugs of (S)-HPMPA are chemically more stable than serine-based compounds, attributed to the impossibility of a β-elimination pathway in aryl esters researchgate.net.

Table 1: Chemical Half-Lives of Selected (S)-HPMPA Prodrugs in Buffers

| Compound Type (Example) | pH | Half-Life (minutes) | Notes | Source |

| Methyl carboxylate prodrugs | 6.5, 7.4 | Relatively short | - | researchgate.net |

| Isopropyl carboxylate prodrugs | 6.5, 7.4 | Enhanced stability | Due to increased resistance to nucleophilic attack | researchgate.net |

| Tyrosine-based prodrugs | - | More stable than serine-based | Absence of β-elimination pathway | researchgate.net |

Enzymatic hydrolysis plays a crucial role in the activation and degradation of (c)HPMPA prodrugs within biological systems, such as intestinal homogenate and plasma researchgate.net. Prodrugs are designed to be substrates for specific enzymes, which cleave the promoiety to release the active drug science.gov. For instance, tyrosine-linked prodrugs of (S)-HPMPA undergo enzymatic hydrolysis, leading to the formation of the cyclic form of the parent drug and an acyclic form of the prodrug researchgate.net.

The enzymatic stability can vary significantly based on the prodrug's structure. For example, while methyl carboxylate prodrugs showed relatively low enzymatic stability (half-lives less than 30 minutes for (L)-tyrosine esters), substituting a (D)-amino acid for the (L)-amino acid component in the promoiety structure has been observed to increase enzymatic stability researchgate.net. Stability studies of a specific tyrosine amide prodrug, (L)-Tyr-NHiBu cHPMPA (compound 11), in rat or mouse plasma demonstrated the formation of only two metabolites: the cyclic form of the parent drug, (S)-cHPMPA, and the acyclic form of the prodrug, (L)-Tyr-NHiBu HPMPA researchgate.net. Notably, the half-lives of the two diastereomers of this prodrug in rat plasma differed significantly, with values of 23 minutes for the (Sₚ) diastereomer and 213 minutes for the (Rₚ) diastereomer researchgate.net.

Table 2: Enzymatic Half-Lives of Selected (S)-HPMPA Prodrugs in Biological Media

| Compound Type (Example) | Medium | Half-Life (minutes) | Notes | Source |

| (L)-Tyrosine esters | - | <30 | Relatively low enzymatic stability | researchgate.net |

| (D)-Amino acid substituted prodrugs | - | Increased stability | Compared to (L)-amino acid counterparts | researchgate.net |

| (L)-Tyr-NHiBu this compound (Sₚ diastereomer) | Rat plasma | 23 | - | researchgate.net |

| (L)-Tyr-NHiBu this compound (Rₚ diastereomer) | Rat plasma | 213 | - | researchgate.net |

Chemical Hydrolysis Pathways

Intramolecular Cyclization and Ring-Opening Mechanisms

(S)-HPMPA possesses a hydroxymethylene function in its structure, which enables intramolecular esterification of its phosphonic acid group with the hydroxyl group. This internal reaction leads to the formation of cyclic forms of the acyclic nucleoside phosphonates, such as cyclic (S)-HPMPA (this compound). This cyclization effectively masks one of the phosphonic acid hydroxyl groups.

Stereochemical Influences on Reaction Pathways and Stability

Stereochemistry significantly impacts the reaction pathways and stability of (c)HPMPA prodrugs, particularly due to the presence of chiral centers at the phosphonate phosphorus and the amino acid α-carbon researchgate.net. Differences in stereochemistry can lead to notable variations in chemical and enzymatic stability.

A significant difference in stability, ranging from approximately 3- to 10-fold, has been observed between diastereomers of certain (S)-HPMPA prodrugs researchgate.net. For example, the half-lives of the two diastereomers of (L)-Tyr-NHiBu this compound in rat plasma showed a nearly tenfold difference (23 minutes for Sₚ and 213 minutes for Rₚ) researchgate.net. This stereochemical influence on stability has been reported previously for other prodrugs of (S)-HPMPA, such as salicylate (B1505791) and aryl ester prodrugs, where differences in stabilities ranged from 5.4- to 9.4-fold researchgate.net.

Theoretical and Computational Studies on C Hpmpa

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are computational techniques employed to predict the preferred orientation of a ligand when bound to a macromolecule, such as a protein or enzyme, and to estimate the strength of the binding interaction journaljpri.commedsci.orgrsc.orgnih.gov. These methods are crucial in structure-based drug design, where understanding the specific interactions between a compound and its biological target can inform the rational design of more effective agents medsci.orgnih.gov.

For (c)HPMPA, molecular docking studies would typically involve positioning the compound within the active site of a target protein, such as a viral enzyme, to identify favorable binding poses. The computational algorithms explore various conformations of the ligand and orientations relative to the target, calculating a "docking score" that reflects the predicted binding affinity medsci.org. Key aspects analyzed include hydrogen bonding, hydrophobic interactions, electrostatic forces, and steric clashes between (c)HPMPA and the amino acid residues of the binding site medsci.orgrsc.org. For instance, such studies can reveal how (c)HPMPA might interact with viral components, as suggested by its relevance in studies involving drug-susceptibility profiles of viral clones researchgate.net. By analyzing these interactions, researchers can gain insights into the molecular mechanisms underlying (c)HPMPA's activity and identify critical residues for binding.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of a molecule's electronic structure, energy levels, and reactivity wikipedia.orgresearchgate.netmdpi.com. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to determine properties like molecular geometry, charge distribution, frontier molecular orbitals (e.g., HOMO-LUMO gaps), and electrostatic potential surfaces wikipedia.orgmdpi.comaspbs.comnih.gov.

For (c)HPMPA, these calculations can reveal its intrinsic electronic properties, which are fundamental to its chemical behavior and potential biological activity. For example, the HOMO-LUMO gap provides an indication of a molecule's chemical stability and reactivity, with a smaller gap often correlating with higher reactivity mdpi.com. Analysis of electrostatic potential maps can highlight regions of the molecule that are prone to electrophilic or nucleophilic attack, offering insights into its potential reaction mechanisms within a biological environment. Furthermore, quantum chemical calculations can be used to predict spectroscopic properties, aiding in the experimental characterization of the compound wikipedia.orgnih.gov. While specific detailed findings for (c)HPMPA from quantum chemical calculations were not explicitly detailed in the search results, these methods are routinely applied to compounds of this nature to understand their fundamental electronic and reactive characteristics researchgate.netmdpi.com.

Molecular Dynamics Simulations of Compound Behavior in Complex Systems

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over a period of time, offering a dynamic view of molecular systems nih.govucsf.edursc.org. Unlike static docking studies, MD simulations account for the flexibility and conformational changes of both the ligand and the target, as well as the influence of the surrounding environment (e.g., solvent, ions, membranes) nih.govnih.govnih.gov.

For (c)HPMPA, MD simulations can be employed to study its behavior in various complex biological systems. For instance, simulations can track the stability of (c)HPMPA when bound to a target protein, observing how the complex evolves over time and identifying stable or unstable binding modes nih.govnih.gov. They can also reveal conformational changes in the protein induced by (c)HPMPA binding or how (c)HPMPA itself adapts its conformation within a binding pocket nih.gov. Beyond protein-ligand interactions, MD simulations can investigate the compound's diffusion in aqueous solutions, its interaction with lipid membranes, or its behavior in the presence of other cellular components nih.govnih.gov. The application of MD simulations to study cHPMPA-related viral clones underscores its utility in understanding dynamic interactions within biological contexts researchgate.net. These simulations provide a more realistic picture of molecular interactions, capturing transient states and dynamic fluctuations that are crucial for understanding biological function and drug efficacy rsc.org.

Analytical Methodologies for C Hpmpa Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the molecular structure and properties of (S)-HPMPA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and confirmation of chemical compounds, including (S)-HPMPA oxinst.comjchps.comslideshare.net. It provides detailed information regarding the chemical environment of atomic nuclei within a molecule.

1H NMR Spectroscopy: This technique is utilized to determine the number and environment of hydrogen atoms (protons) in the molecule slideshare.net. For (S)-HPMPA, 1H NMR spectra have been employed, with specific signals observed for the adenine (B156593) protons and the aliphatic protons of the phosphonylmethoxypropyl chain asm.orgresearchgate.net. For instance, (S)-HPMPA in CD3OD has shown characteristic 1H NMR signals at δ 8.24 (d, 1H) and 8.04 (d, 1H) asm.org. Analysis of aliphatic regions, such as those between 3.3 and 4.6 ppm, reveals distinct resonances for methylene (B1212753) protons, aiding in the assignment of specific structural segments researchgate.net.

31P NMR Spectroscopy: As a phosphorus-containing compound, (S)-HPMPA benefits significantly from 31P NMR spectroscopy. The 31P nucleus has 100% isotopic abundance and a spin of 1/2, making its spectra relatively straightforward to interpret wpmucdn.com. This technique is crucial for characterizing the phosphonate (B1237965) group and its environment within the molecule. 31P NMR has been used to confirm the structures of (S)-HPMPA and its prodrugs asm.orgasm.orgacs.orgresearchgate.net. In studies involving cyclic (S)-HPMPA phenyl ester diastereomers, 31P NMR signals in solution were correlated with the absolute configuration at the phosphorus atom, with the less stable diastereomer identified by a downfield 31P NMR signal researchgate.net.

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of chemical compounds and their metabolites due to its high sensitivity and selectivity silantes.comijpras.comnih.gov.

Compound Identification: MS provides precise molecular weight information, which is critical for confirming the identity of (S)-HPMPA. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), offers accurate mass measurements that allow for the determination of empirical formulas ijpras.comthermofisher.com. HRMS has been employed to confirm the structures of synthesized prodrugs of (S)-HPMPA acs.org. The PubChemLite entry for HPMPA (CID 72253) provides predicted collision cross section (CCS) values for various adducts, which are valuable for compound identification, especially in complex mixtures asm.org.

Table 1: Predicted Collision Cross Section (CCS) Values for HPMPA Adducts asm.org

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 304.08052 | 164.4 |

| [M+Na]+ | 326.06246 | 171.6 |

| [M+NH4]+ | 321.10706 | 166.3 |

| [M+K]+ | 342.03640 | 173.3 |

| [M-H]- | 302.06596 | 159.6 |

| [M+Na-2H]- | 324.04791 | 165.0 |

| [M]+ | 303.07269 | 163.2 |

| [M]- | 303.07379 | 163.2 |

Metabolite Analysis: Tandem Mass Spectrometry (MS/MS or MS2) is extensively used for metabolite identification by providing structural information through fragmentation patterns silantes.comijpras.comthermofisher.com. LC-MS/MS is a key technique for metabolite profiling and the structural characterization of new chemical entities and their metabolites, including those derived from (S)-HPMPA mdpi.com. This approach can provide semi-quantitative or fully quantitative information on the relative abundances of metabolites mdpi.comadmescope.com. Studies have utilized LC-MS to investigate the conversion of (S)-HPMPA and its prodrugs into their mono- and diphosphate (B83284) forms nih.gov.

X-ray crystallography is regarded as the most definitive technique for determining the absolute configuration of enantiopure crystalline compounds and their precise three-dimensional conformation researchgate.netmit.edunih.gov. This method relies on measuring the intensity differences of Bijvoet pairs, which arise from anomalous dispersion, providing atomic-level resolution researchgate.net.

For (S)-HPMPA, X-ray crystallography has been instrumental in resolving the stereochemistry at chiral centers. For instance, in studies involving the phenyl ester diastereomers of cyclic (S)-HPMPA, X-ray crystallography was used to unequivocally determine the configuration at the phosphorus atom and to establish the conformational preferences of these molecules in the crystal state researchgate.net. This technique can reveal details such as chair conformations and the axial or equatorial positioning of substituents, which are crucial for understanding molecular interactions researchgate.net.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolite Analysis

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating (S)-HPMPA from impurities and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating and quantifying components in complex mixtures, and it is critical for assessing compound purity torontech.commoravek.com.

Purity Analysis: HPLC is ideal for chemical purity testing, confirming the absence of contaminants and ensuring the quality of the substance moravek.com. Peak purity can be assessed using techniques like photodiode array (PDA) detectors, which measure UV absorbance across a peak to identify spectral variations indicative of coelution sepscience.com. (S)-HPMPA is commercially available with a purity of ≥98% as determined by HPLC vwr.com.

Quantification: HPLC is used for the quantification of (S)-HPMPA in various matrices. A highly sensitive HPLC method, utilizing fluorescence detection, has been developed for the determination of HPMPA concentrations in human plasma . This method involves treating plasma samples with chloroacetaldehyde (B151913) to yield highly fluorescent 1,N6-ethenoadenine derivatives, allowing for quantification within a concentration range of 0.25-4000 µmol/L . HPLC has also been employed to analyze the radiochemical purity of 3H-HPMPA and to assess its presence in plasma and urine samples, indicating that over 95% of the radioactivity in urine represented unchanged (S)-HPMPA asm.org. Preparative reverse-phase HPLC has been used for the isolation of HPMPA-related products nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, making it invaluable for stability profiling and metabolite identification silantes.comthermofisher.com.

Stability Profiling: LC-MS is a powerful tool for studying the metabolic stability of compounds and their degradation pathways mdpi.comcore.ac.uk. It can be used to monitor the conversion of parent compounds to their metabolites over time. For instance, the stability profiling of prodrugs related to (S)-HPMPA has been assessed using UPLC-HR-MS biorxiv.org.

Metabolite Identification: LC-MS, particularly LC-MS/MS, is extensively used for metabolite identification and profiling in drug metabolism and pharmacokinetics (DMPK) studies ijpras.comnih.govthermofisher.commdpi.comadmescope.comnih.gov. It provides high sensitivity, selectivity, and specificity for the structural characterization of new chemical entities and their metabolites mdpi.com. This technique allows for the identification of metabolic soft spots in parent compounds, guiding the development of molecules with improved pharmacokinetic properties mdpi.com. LC-MS based metabolite profiling can provide semi-quantitative information about the relative abundances of metabolites compared to the parent compound admescope.com.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

Advanced Analytical Techniques for Molecular Interaction Analysis

Advanced analytical techniques are indispensable tools for elucidating the intricate molecular interactions involving (c)HPMPA. These methods offer label-free, in-solution characterization, providing fundamental data on binding events and complex formation.

Microcalorimetry encompasses techniques that measure heat changes associated with molecular events, providing direct insights into the thermodynamics of binding.

Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) is a highly sensitive, label-free technique used to directly measure the heat released or absorbed during a biomolecular binding event thermalsupport.comscience.govresearchgate.nettainstruments.com. In an ITC experiment, a ligand is incrementally titrated into a sample cell containing the biomolecule of interest, while maintaining a constant temperature thermalsupport.comresearchgate.net. The heat changes detected upon binding allow for the simultaneous determination of several key thermodynamic parameters from a single experiment:

Binding Affinity (K_A or 1/K_D) : A measure of the strength of the interaction.

Reaction Enthalpy (ΔH) : The heat absorbed or released during the binding, indicating the types of bonds formed or broken (e.g., hydrogen bonds, van der Waals forces).

Stoichiometry (n) : The molar ratio of the interacting molecules in the complex thermalsupport.comscience.govresearchgate.nettainstruments.com.

Gibbs Free Energy (ΔG) : Calculated from K_A, indicating the spontaneity of the binding.

Entropy (ΔS) : Calculated from ΔG and ΔH, reflecting changes in molecular disorder upon binding science.govresearchgate.nettainstruments.com.

Differential Scanning Calorimetry (DSC) Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature biorxiv.orgdiva-portal.org. It is widely used to study protein stability, conformational transitions, and ligand binding biorxiv.orgnih.gov. When a ligand binds to a macromolecule, it can alter the macromolecule's thermal stability, which is reflected as a shift in its melting temperature (T_m) or changes in its heat capacity (C_p) nih.govnih.gov.

DSC can indirectly estimate binding constants and provide thermodynamic information (ΔH, ΔS, ΔG) related to the protein-ligand interaction by comparing the thermal denaturation profiles of the free macromolecule and its complex with the ligand diva-portal.orgnih.gov. It is particularly useful for assessing whether ligand binding stabilizes or destabilizes the native state of a protein nih.gov. For (c)HPMPA, DSC could be utilized to observe how its presence affects the thermal stability of target proteins, thereby inferring binding and its thermodynamic implications. Similar to ITC, specific detailed research findings or data tables for (c)HPMPA using DSC for binding thermodynamics were not found in the current search.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time by detecting changes in refractive index at a sensor surface researchgate.netresearchgate.netceitec.eu. One molecule (ligand) is immobilized on a sensor chip, and the other molecule (analyte) flows over the surface researchgate.netceitec.eu. As the analyte binds to or dissociates from the immobilized ligand, a change in mass occurs on the sensor surface, altering the refractive index and thus the SPR signal researchgate.netresearchgate.net.

SPR generates a "sensorgram," a plot of binding response over time, which provides rich kinetic data researchgate.netresearchgate.net. From these sensorgrams, critical parameters can be determined:

Association Rate Constant (k_a) : How fast the complex forms.

Dissociation Rate Constant (k_d) : How fast the complex breaks apart researchgate.netceitec.eugithub.com.

Equilibrium Dissociation Constant (K_D) : Calculated as k_d/k_a, representing the binding affinity ceitec.eu.

SPR is invaluable for understanding the dynamics of molecular recognition, including specificity and concentration researchgate.netceitec.eu. For (c)HPMPA, SPR could be used to study its real-time binding to target biomolecules, such as enzymes involved in nucleic acid metabolism or viral replication, providing detailed kinetic profiles of these interactions. This would reveal not only the strength of binding but also how quickly the compound associates with and dissociates from its target. Despite its broad utility in studying biomolecular interactions, specific detailed research findings or data tables for (c)HPMPA using SPR were not found in the current search.

Analytical Ultracentrifugation (AUC) is a powerful, first-principle technique for characterizing macromolecules in solution, without the need for labels or immobilization netzsch.combeckman.comdanaher.com. It involves spinning a sample at high speeds while monitoring the sedimentation of its components using integrated optical detection systems (e.g., UV-Vis absorbance or Rayleigh interference) ceitec.eubeckman.comdanaher.com. AUC provides comprehensive information on the physical properties of molecules and their complexes, including:

Molecular Weight : Accurate determination of the mass of molecules and complexes netzsch.combeckman.com.

Size and Shape : Hydrodynamic properties that describe the molecule's conformation in solution netzsch.comdanaher.com.

Oligomeric State/Assembly : Identification of monomers, dimers, and higher-order aggregates netzsch.comdanaher.com.

Sample Purity and Heterogeneity : Assessment of the presence of different species in a sample beckman.comdanaher.com.

Stoichiometry of Interactions : Determination of the number of molecules involved in a complex netzsch.combeckman.comresearchgate.netnih.gov.

Two primary modes of AUC are employed:

Sedimentation Velocity (SV-AUC) : Provides hydrodynamic information, including sedimentation coefficients, which are indicative of a molecule's size and shape, and can resolve different species in a mixture, including complexes and aggregates ceitec.eunetzsch.comdanaher.com. It is particularly useful for characterizing reversible protein interactions, self-association, and multi-protein complexes beckman.comresearchgate.net.

Sedimentation Equilibrium (SE-AUC) : A thermodynamic technique that provides information about the molecular weight and equilibrium binding constants (K_D) of interacting systems by analyzing the distribution of molecules at sedimentation equilibrium netzsch.combeckman.com.

For (c)HPMPA, AUC could be used to determine the exact stoichiometry of its binding to a target protein or nucleic acid, as well as to characterize the size, shape, and stability of the resulting complex in solution. This is particularly valuable for understanding how (c)HPMPA might induce conformational changes or form specific multi-molecular assemblies. While AUC is a well-established method for characterizing biomolecular complexes, specific detailed research findings or data tables for (c)HPMPA using AUC for stoichiometry and complex characterization were not found in the current search.

Biochemical Mechanisms and Cellular Interactions of C Hpmpa

Cellular Uptake Mechanisms of (c)HPMPA and its Prodrugs in Non-Clinical Models

The cellular uptake of (c)HPMPA and its prodrugs is a critical determinant of their bioavailability and efficacy. Due to the presence of a phosphonic acid group, which ionizes at physiological pH, parent compounds like (S)-HPMPC (Cidofovir) and (S)-HPMPA exhibit poor oral absorption nih.govnih.gov. Consequently, strategies involving prodrug development have been extensively explored to enhance their cellular permeation and systemic delivery.

Passive diffusion, a process where molecules move from an area of higher concentration to lower concentration without energy expenditure or carrier proteins, is a primary mechanism for drug transport across biological membranes uomustansiriyah.edu.iqvetscraft.com. However, the polar nature of Cidofovir (B1669016) limits its ability to readily traverse cell membranes via passive diffusion, contributing to its poor oral absorption nih.govcore.ac.ukgoogle.com. Lipid-soluble modifications are often necessary to facilitate this mode of entry vetscraft.com. For instance, the incorporation of a hexadecyloxypropyl group in HDP-(R)-HPMPA significantly enhances its lipophilicity, thereby improving its cellular uptake ontosight.ai.

While direct evidence for peptide transporters specifically mediating the uptake of parent (c)HPMPA is less explicit in the provided data, the development of various prodrug strategies strongly suggests the involvement of carrier-mediated transport for optimized delivery. Prodrugs are designed to mask the charged phosphonate (B1237965) group, enabling them to be recognized by specific transporters or to improve their lipophilicity for better membrane permeability nih.govwikipedia.orgresearchgate.netunipd.it.

A notable example of carrier involvement in the disposition of these compounds is the renal excretion of Cidofovir. Cidofovir is often co-administered with probenecid, a known inhibitor of organic anion transporters (OATs), to block its rapid renal tubular secretion nih.govstanford.edu. This indicates that active transport mechanisms, likely involving OATs, play a significant role in the elimination of Cidofovir, and by extension, could be exploited or circumvented for uptake purposes. The design of amino acid and peptidomimetic prodrugs for (S)-HPMPA and cyclic Cidofovir aims to leverage existing cellular transport systems for amino acids or peptides, thereby enhancing their intracellular delivery and oral bioavailability nih.govresearchgate.netfrontiersin.org.

Passive Diffusion across Biological Membranes

Intracellular Metabolic Transformations in Cell-Based Systems

Upon cellular uptake, (c)HPMPA and its prodrugs undergo essential intracellular metabolic transformations to yield their pharmacologically active forms. These transformations are crucial for their antiviral efficacy.

Unlike many nucleoside analogs that require initial phosphorylation by viral kinases, Cidofovir, being an acyclic nucleoside monophosphate analog, bypasses this step. It is directly recognized and phosphorylated by endogenous cellular kinases to its active diphosphate (B83284) form nih.govcam.ac.ukaacrjournals.orgresearchgate.net. This characteristic contributes to its broad-spectrum activity against various DNA viruses, as its activation is not dependent on specific viral enzymes.

The phosphorylation of Cidofovir occurs in a two-step process:

Cidofovir to Cidofovir Monophosphate (CDVp): This initial phosphorylation is catalyzed by pyrimidine (B1678525) nucleoside monophosphate (PNMP) kinase mdpi.comnih.gov.

Cidofovir Monophosphate (CDVp) to Cidofovir Diphosphate (CDVpp): The subsequent and crucial phosphorylation step is catalyzed by several cellular enzymes, including pyruvate (B1213749) kinase, creatine (B1669601) kinase, and nucleoside diphosphate (NDP) kinase nih.gov. Pyruvate kinase has been identified as the most efficient enzyme for phosphorylating CDV monophosphate based on Vmax/Km values from human sources nih.gov.

Studies in human lung fibroblasts infected with cytomegalovirus (CMV) have shown that the intracellular activities of these phosphorylating enzymes (PNMP kinase, pyruvate kinase, creatine kinase, and NDP kinase) significantly increase (2-fold, 1.3-fold, 3-fold, and 5-fold, respectively) nih.gov. This enzymatic upregulation leads to a substantial increase in the intracellular levels of both Cidofovir monophosphate (approximately 20-fold) and Cidofovir diphosphate (approximately 8-fold) in CMV-infected cells, enhancing the drug's antiviral potency in infected environments nih.gov.

Table 1: Cellular Kinases Involved in Cidofovir Phosphorylation and Activity Changes in CMV-Infected Cells

| Enzyme | Role in Cidofovir Phosphorylation | Fold Increase in Activity (CMV-Infected Cells) nih.gov |

| Pyrimidine Nucleoside Monophosphate Kinase (PNMP Kinase) | CDV → CDVp | 2-fold |

| Pyruvate Kinase | CDVp → CDVpp | 1.3-fold |

| Creatine Kinase | CDVp → CDVpp | 3-fold |

| Nucleoside Diphosphate Kinase (NDP Kinase) | CDVp → CDVpp | 5-fold |

Prodrugs of (c)HPMPA are designed to improve pharmacokinetic properties, particularly oral bioavailability, by masking the charged phosphonate group. These prodrugs are then activated intracellularly to release the parent drug or its active metabolites. For example, Brincidofovir, a lipid conjugate of Cidofovir, is designed to release Cidofovir intracellularly wikipedia.org. This lipid conjugation allows for higher intracellular concentrations of Cidofovir while maintaining lower plasma concentrations wikipedia.org.

Various prodrug strategies, including amino acid ester prodrugs and peptidomimetic prodrugs, have been developed for (S)-HPMPA and cyclic Cidofovir researchgate.netfrontiersin.org. These prodrugs undergo activation pathways that can generate the parent cyclic form of the drug, as well as an acyclic form of the prodrug that retains antiviral activity nih.govunipd.it. For instance, tyrosine N-alkyl amide prodrugs of (S)-cHPMPC and (S)-cHPMPA are activated to yield the parent cyclic form and an acyclic form of the respective prodrug, both exhibiting antiviral activity nih.govunipd.it. This design aims to enhance intracellular delivery and ultimately the formation of the active diphosphate species.

Phosphorylation by Endogenous Cellular Kinases

Interaction with Nucleic Acid Synthesis Machinery in Viral Replication Models

The primary mechanism of action of (c)HPMPA and its active metabolites involves direct interference with viral nucleic acid synthesis. Cidofovir diphosphate (CDVpp), the active intracellular metabolite, is a potent inhibitor of viral DNA polymerases stanford.eduaacrjournals.orgmdpi.comwikipedia.orgdrugbank.com.

CDVpp functions as a competitive inhibitor and an alternative substrate for deoxycytidine triphosphate (dCTP), a natural building block for DNA synthesis aacrjournals.orgmdpi.com. This competitive inhibition allows CDVpp to be incorporated into the nascent viral DNA chain cam.ac.ukmdpi.com. Once incorporated, Cidofovir drastically slows down the rate of DNA elongation cam.ac.ukmdpi.com. If two consecutive Cidofovir molecules are incorporated into the growing viral DNA strand, chain elongation is completely prevented, leading to termination of viral DNA synthesis cam.ac.ukmdpi.com.

A key aspect of Cidofovir's selectivity is its significantly higher affinity for viral DNA polymerases compared to human cellular DNA polymerases. Viral DNA polymerases are reported to be 8 to 600 times more sensitive to CDVpp than human DNA polymerase alpha, beta, and gamma stanford.edumdpi.comwikipedia.orgdrugbank.com. For example, the binding affinity (Ki) of CDVpp for human cytomegalovirus (HCMV) DNA polymerase is 6.6 µM, which is substantially greater than its Ki values for human DNA polymerase α (51 µM), β (520 µM), and γ (299 µM) mdpi.com.

Table 2: Comparison of Cidofovir Diphosphate (CDVpp) Affinity for Viral vs. Human DNA Polymerases mdpi.com

| Enzyme Type | Enzyme (Example) | Inhibition Constant (Ki) for CDVpp (µM) | Relative Sensitivity (Viral vs. Human) |

| Viral DNA Polymerase | HCMV DNA Polymerase | 6.6 | 8- to 80-fold higher |

| Human Cellular DNA Polymerase | DNA Polymerase α | 51 | |

| Human Cellular DNA Polymerase | DNA Polymerase β | 520 | |

| Human Cellular DNA Polymerase | DNA Polymerase γ | 299 |

Similarly, (S)-HPMPA diphosphate [(S)-HPMPApp], the active intracellular metabolite of HPMPA, acts as an analog of deoxyadenosine (B7792050) triphosphate (dATP) and also targets DNA polymerases asm.org. Research using vaccinia virus as a model system has shown that both Cidofovir and (S)-HPMPA can be faithfully incorporated into DNA. When these compounds are incorporated into the template strand, they strongly inhibit trans-lesion DNA synthesis, further disrupting viral replication asm.org. Structural studies on the mpox viral DNA polymerase machinery (F8-A22-E4) have revealed that Cidofovir diphosphate binds at the dCTP binding site, competing with dCTP and inhibiting DNA synthesis, providing a molecular basis for its antiviral action against poxviruses rcsb.org.

Inhibition of Viral DNA Polymerases

(S)-HPMPApp primarily targets viral DNA polymerases, enzymes essential for the replication of viral genomes. It exhibits a broad spectrum of activity against various DNA viruses, including herpesviruses, vaccinia virus, adenoviruses, Moloney murine sarcoma retrovirus, and hepatitis B viruses nih.gov.

The inhibitory action of (S)-HPMPApp on viral DNA polymerases can be multifaceted. For instance, while herpes simplex virus (HSV) DNA polymerase can utilize (S)-HPMPApp as a substitute for dATP, it is noted to be a poor inhibitor of the enzyme itself, suggesting its primary impact is through incorporation rather than direct competitive binding before synthesis nih.gov. In contrast, (S)-HPMPApp effectively inhibits adenovirus DNA polymerases, leading to a significant block in DNA elongation nih.gov.

Comparative studies have indicated that (S)-HPMPA demonstrates superior efficacy against vaccinia virus compared to cidofovir. For vaccinia virus strain WR, (S)-HPMPA showed an IC50 of 0.7 µg/mL, whereas cidofovir exhibited an IC50 of 4 µg/mL under similar conditions wikipedia.org. This suggests a higher potency of (S)-HPMPA against certain poxviruses.

Table 1: Comparative In Vitro Efficacy of (S)-HPMPA and Cidofovir against Vaccinia Virus

| Compound | Virus Strain | IC50 (µg/mL) |

| (S)-HPMPA | Vaccinia WR | 0.7 |

| Cidofovir | Vaccinia WR | 4 |

Data derived from wikipedia.org.

Incorporation into Nascent Viral DNA

A key aspect of (S)-HPMPA's mechanism of action involves the incorporation of its active diphosphate form, (S)-HPMPApp, into nascent viral DNA strands nih.gov. As an analog of dATP, (S)-HPMPApp is recognized by viral DNA polymerases and is inserted into the growing DNA chain.

The consequences of this incorporation are detrimental to viral replication. When (S)-HPMPApp is incorporated into the template strand, it has been shown to inhibit both primer extension and the enzyme's ability to excise the drug from the DNA by vaccinia DNA polymerase nih.gov. This dual effect—blocking further elongation and resisting removal by proofreading exonuclease activity—contributes to the potent antiviral effect.

While selectively targeting viral polymerases, it is important to note that cellular DNA polymerases can also incorporate (S)-HPMPApp. Studies have shown that rat cellular DNA polymerases α, δ, and ɛ are capable of incorporating two to four consecutive (S)-HPMPA molecules into a growing DNA strand nih.gov. This non-selective incorporation into host DNA at higher concentrations is believed to contribute to the cytotoxic effects observed with (S)-HPMPA nih.gov.

Molecular-Level Interactions with Cellular Targets (excluding clinical outcomes)

The efficacy of (S)-HPMPA at the cellular level is a direct consequence of its molecular interactions with key enzymatic machinery, particularly viral and host DNA polymerases.

Protein-Ligand Binding Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters, such as dissociation constants (Kd) or inhibition constants (Ki), for the direct binding of (S)-HPMPApp to viral DNA polymerases as a competitive inhibitor (prior to incorporation) are not extensively documented in the provided search results. However, the available information indicates that (S)-HPMPApp functions primarily as a substrate analog rather than a potent direct inhibitor in all contexts. For example, while HSV DNA polymerase can use (S)-HPMPApp as a substitute for dATP, it is described as a "poor inhibitor" of the enzyme itself nih.gov. This suggests that the binding affinity for the enzyme's active site might be lower compared to natural substrates, or that its inhibitory effect is more pronounced after incorporation into the DNA strand.

Enzyme-Substrate Recognition and Catalytic Mechanisms

(S)-HPMPApp functions as a deoxyadenosine triphosphate (dATP) analog, allowing it to be recognized by the active site of viral DNA polymerases nih.govmdpi.com. The phosphonate group in (S)-HPMPApp replaces the α-phosphate of a natural dATP, and its acyclic sugar moiety distinguishes it from natural nucleoside triphosphates. Despite these structural differences, the viral DNA polymerase can accommodate (S)-HPMPApp as a substrate.

Upon recognition, the viral DNA polymerase catalyzes the formation of a phosphodiester bond, incorporating (S)-HPMPApp into the nascent DNA chain nih.gov. This incorporation is a critical step in its antiviral mechanism. Unlike some chain terminators that lack a 3'-hydroxyl group, (S)-HPMPA possesses a hydroxyl function in its acyclic side chain, which theoretically could allow for further chain elongation wikipedia.org. However, the incorporation of (S)-HPMPApp, particularly consecutive molecules, leads to significant impairment of DNA synthesis. For instance, the incorporation of (S)-HPMPApp into the template strand inhibits both primer extension and drug excision by vaccinia DNA polymerase nih.gov. This suggests that while the enzyme initially recognizes and incorporates the analog, the resulting modified DNA structure or the interaction with the incorporated analog disrupts subsequent catalytic steps, leading to a block in replication nih.gov.

Structural Basis of Molecular Recognition

Non Clinical Research Models and Methodologies for C Hpmpa Investigation

In Vitro Cell Culture Models for Compound Activity Studies

In vitro cell culture models serve as fundamental tools for assessing the inhibitory activity of (c)HPMPA on biochemical processes, as well as for studying its cellular metabolism and prodrug activation dynamics. These models allow for controlled environments to investigate the compound's direct effects on target cells and pathogens.

The selection of appropriate cell lines is paramount for accurately evaluating the activity of (c)HPMPA. Researchers utilize various cell lines depending on the specific viral or parasitic target. For instance, Vero and LLC-MK2 cells have been employed for studies involving Mpox and other orthopoxviruses. researchgate.net Herpes simplex virus type 2 (HSV-2) activity has been assessed using MA-104 and MRC-5 cells. researchgate.net For human herpesvirus 6 (HHV-6) investigations, human T-lymphoblastoid HSB-2 cells are commonly used, with MOLT-3, Sup-T1, and Cord Blood Lymphocytes (CBL) also being relevant options. hhv-6foundation.orgkuleuven.be Adenovirus D1327 studies have utilized A549, KB, and Hela-Ohio cell lines. usu.edu Additionally, human foreskin fibroblasts (HFF) have been used to evaluate antiviral potency against a broad spectrum of DNA viruses, and HepG2 cells are relevant for cellular uptake and metabolism studies. asm.orgacs.orgnih.gov Established T-cell lines and primary peripheral blood lymphocytes are used to investigate anti-HIV activity. nih.gov Cell lines are typically maintained under specific culture conditions, and the cytopathic effect (CPE) induced by viral infection is often monitored to quantify the inhibitory effects of the compounds. kuleuven.beusu.edu

The primary mechanism of action of (S)-HPMPA, a prominent acyclic form of (c)HPMPA, involves its intracellular conversion to the diphosphate (B83284) form, (S)-HPMPApp, through the action of cellular enzymes. researchgate.netnih.govnih.govslideshare.net (S)-HPMPApp functions as an analog of deoxyadenosine (B7792050) triphosphate (dATP). nih.govslideshare.net This active metabolite inhibits viral DNA synthesis by competitively interfering with viral DNA polymerase and/or reverse transcriptase, thereby preventing the incorporation of natural triphosphate nucleotides into nascent DNA strands. researchgate.netnih.govnih.govontosight.ai (S)-HPMPA can also be incorporated directly into the viral DNA chain, acting as a chain terminator due to the absence of a 3'-hydroxyl group, which is essential for further nucleotide addition. ontosight.ai Studies have demonstrated that the incorporation of such nucleotide analogues into the template strand can significantly inhibit polymerase activity. nih.gov Biochemical assays, such as primer extension assays, are utilized to analyze the impact of (S)-HPMPApp on DNA polymerase function. nih.govresearchgate.net Beyond its antiviral role, (S)-HPMPA and its mono- and diphosphate forms have been identified as potent inhibitors of purine (B94841) nucleotide phosphorylase, leading to disturbances in the cellular purine pool. nih.gov

In vitro studies have shown that (S)-HPMPA and its prodrugs exhibit significant inhibitory activity against a range of viruses. For example, hexadecyloxypropyl-[(S)-HPMPA] (HDP-(S)-HPMPA) and octadecyloxyethyl-[(S)-HPMPA] (ODE-(S)-HPMPA) demonstrated a 270-fold increase in antiviral activity against human cytomegalovirus (HCMV) compared to (S)-HPMPA. chimerix.com Against adenovirus-infected cells, ODE-(S)-HPMPA showed EC50 values ranging from 0.04 to 0.16 µM, while HDP-(S)-HPMPA had EC50 values between 0.19 and 1.1 µM. chimerix.com

Table 1: Representative In Vitro Antiviral Activity of (S)-HPMPA Prodrugs chimerix.com

| Compound | Virus | EC50 Range (µM) |

| ODE-(S)-HPMPA | Adenovirus | 0.04–0.16 |

| HDP-(S)-HPMPA | Adenovirus | 0.19–1.1 |

| HDP-(S)-HPMPA | HIV-1 | 0.0004–0.007 |

| ODE-(S)-HPMPA | HIV-1 | 0.0004–0.007 |

Assays for cellular metabolism and prodrug activation dynamics are essential for understanding how (c)HPMPA and its derivatives are processed within cells to exert their biological effects. (S)-HPMPA requires diphosphorylation by cellular enzymes to become biologically active. researchgate.netnih.gov Prodrugs, such as the alkoxyalkyl esters like HDP-(S)-HPMPA and ODE-(S)-HPMPA, are specifically designed to improve cellular uptake and are subsequently converted intracellularly into their active diphosphate forms. researchgate.netacs.orgchimerix.com Comparative cellular metabolism studies have indicated that the cellular uptake and conversion of HDP analogs to their diphosphates are 0.5 to 1 log greater than those of the unmodified (S)-HPMPA, contributing to the enhanced antiviral activity of these prodrugs. asm.orgchimerix.com The activation pathway of these prodrugs typically involves stepwise enzymatic and hydrolytic reactions that yield monophosphorylated nucleosides, which are then further triphosphorylated by intracellular kinases. biorxiv.org Intracellular uptake mechanisms can involve both passive diffusion and the action of nucleoside transporters. biorxiv.org The metabolic stability and conversion of prodrugs to active metabolites are evaluated through studies assessing their half-lives in biological matrices, such as rat intestinal homogenate and plasma. nih.govnih.gov For example, (l)-Tyr-NH-i-Bu cHPMPA was observed to convert exclusively into two active metabolites in rat or mouse plasma. nih.gov

Assays for Inhibitory Activity on Biochemical Processes

In Vivo Animal Models for Pharmacokinetic and Disposition Studies

In vivo animal models are indispensable for characterizing the pharmacokinetics and disposition of (c)HPMPA, providing insights into its absorption, distribution, metabolism, and excretion within a living organism.

The selection of suitable animal models for compound characterization is a critical step in non-clinical research. Mice are frequently employed as animal models for pharmacokinetic and disposition studies of (S)-HPMPA and its prodrugs. researchgate.netnih.govnih.govnih.govmdpi.com Rats are also utilized for comprehensive pharmacokinetic, distribution, and metabolism assessments. nih.gov The choice of animal species is primarily guided by the physiological and pathophysiological similarities between the animal model and humans, particularly concerning pharmacokinetics and pharmacodynamics. mdpi.comeupati.eu Practical considerations, such as species availability and the ease of conducting standardized laboratory procedures, also play a role in model selection. eupati.eu

Studies on compound distribution and bioavailability are crucial for understanding how (c)HPMPA is absorbed, distributed, and eliminated in vivo. The parent compound, (S)-HPMPA, generally exhibits poor oral bioavailability in animal models. researchgate.netnih.govnih.gov However, the development of prodrugs, particularly ether lipid esters like HDP-(S)-HPMPA and ODE-(S)-HPMPA, has significantly enhanced oral bioavailability. researchgate.netnih.govnih.govnih.gov

In mice, the relative oral bioavailability of HDP-(S)-HPMPA was reported to be 74%. nih.gov Pharmacokinetic studies in mice demonstrated that a 10 mg/kg oral dose of HDP-(S)-HPMPA resulted in a maximum plasma concentration (Cmax) of 1.1 µM at 1 hour. In contrast, an intraperitoneal (i.p.) administration of the same dose yielded a Cmax of 2.2 µM at 3 hours. nih.gov Plasma concentrations of HDP-(S)-HPMPA and its metabolites declined rapidly, reaching 0.03 µM after oral administration and 0.08 µM after i.p. administration at 24 hours. nih.gov The half-life (t1/2) for oral HDP-(S)-HPMPA was 11.5 hours, while for i.p.-administered drug, it was 2 hours. nih.gov

Table 2: Pharmacokinetic Parameters of HDP-(S)-HPMPA in Mice (10 mg/kg dose) nih.gov

| Parameter | Oral Administration | Intraperitoneal (i.p.) Administration |

| Cmax (µM) | 1.1 (at 1 h) | 2.2 (at 3 h) |

| Plasma Concentration at 24 h (µM) | 0.03 | 0.08 |

| Half-life (t1/2) (h) | 11.5 | 2 |

| Relative Oral Bioavailability | 74% | N/A |

Tissue distribution studies revealed that i.p. administration of HDP-(S)-HPMPA led to higher drug levels in various organs compared to oral administration. nih.gov Peak tissue levels were highest in the liver, reaching 130.0 nmol/g at 1 hour for i.p. administration versus 21.0 nmol/g at 3 hours for oral administration. nih.gov Higher peak levels were also observed in the kidney and lung following i.p. administration. nih.gov Notably, drug exposure in the kidney was considerably lower with oral administration of HDP-(S)-HPMPA. nih.gov For cyclic HPMPC, a related compound, subcutaneous bioavailability in rats was 82.7%, whereas oral bioavailability was 3.50 ± 1.07% based on total radioactivity. nih.gov After intravenous administration of cyclic HPMPC in rats, it was converted in vivo to cidofovir (B1669016), accounting for 3.9% of the total radioactivity's area under the curve (AUC). nih.gov The corrected half-life of cyclic HPMPC was 0.53 ± 0.05 hours. nih.gov Concentrations in the kidney at 24 hours after intravenous administration were approximately 20-fold higher for cidofovir than for cyclic HPMPC, indicating distinct distribution patterns. nih.gov

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing cHPMPA prodrugs, and how is their chemical stability validated in preclinical studies?

- Methodological Answer : this compound prodrugs are synthesized via amino acid-based esterification, such as leucine or phenylalanine motifs. Stability is assessed through plasma incubation assays to determine half-life (>1 hour in human plasma) and liver microsome metabolism tests to evaluate rapid enzymatic conversion. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to confirm structural integrity and degradation kinetics .

Q. What in vitro assays are commonly employed to evaluate the antiviral efficacy of this compound derivatives?

- Methodological Answer : Antiviral activity is quantified using dose-response curves in human embryonic lung (HEL) cells infected with herpesviruses. The half-maximal effective concentration (EC₅₀) is calculated, with values ranging from 4.8 nM to 72 nM depending on the prodrug structure. Replication studies with triplicate samples and statistical validation (e.g., ANOVA) ensure reproducibility .

Q. How do researchers address potential cytotoxicity in this compound prodrug development?

- Methodological Answer : Cytotoxicity is assessed using cell viability assays (e.g., MTT or CCK-8) in healthy cell lines. Selectivity indices (SI = cytotoxic concentration₅₀ / EC₅₀) are calculated, with optimal prodrugs showing SI >100. Toxicity thresholds are cross-validated with liver microsome metabolism data to predict in vivo safety .

Advanced Research Questions

Q. How can contradictory EC₅₀ values for this compound derivatives across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from variability in cell lines, viral strains, or assay protocols. Researchers should:

- Standardize experimental conditions (e.g., cell passage number, infection multiplicity).

- Perform meta-analyses pooling data from multiple studies, adjusting for covariates like prodrug lipophilicity.

- Use sensitivity analyses to identify outlier datasets and validate findings via orthogonal assays (e.g., plaque reduction) .

Q. What strategies optimize the metabolic stability of this compound prodrugs while maintaining antiviral potency?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications to the phosphonate backbone or ester groups. For example, replacing labile esters with stabilized motifs (e.g., bisphosphonates) enhances plasma stability. Concurrently, in silico modeling predicts metabolic hotspots, and iterative synthesis-test cycles balance stability and efficacy .

Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) data be integrated to improve this compound dosing regimens in immunocompromised models?

- Methodological Answer : Non-compartmental PK analysis (e.g., AUC, Cₘₐₓ) in murine models is paired with viral load reduction metrics. Physiologically based pharmacokinetic (PBPK) modeling links tissue distribution to efficacy, while Monte Carlo simulations predict optimal dosing intervals to prevent resistance. Triangulating PK/PD data with toxicity profiles ensures regimen robustness .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in this compound research data?

- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata Standardization : Document assay conditions (e.g., cell culture media, viral titers) using controlled vocabularies.

- Open Data Repositories : Share raw HPLC/MS spectra and dose-response curves in platforms like Zenodo or Figshare.

- Version Control : Track synthetic protocols and analysis scripts via Git repositories .

Contradiction Analysis in this compound Studies

Q. What statistical methods are recommended to resolve discrepancies in prodrug toxicity profiles?

- Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Bayesian hierarchical modeling aggregates toxicity data across studies, weighting by sample size and assay reliability. Sensitivity analyses identify confounding factors (e.g., solvent carriers) that may artificially inflate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。